molecular formula C30H43N3O7 B14631403 (S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate CAS No. 57287-56-6

(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate

Cat. No.: B14631403
CAS No.: 57287-56-6
M. Wt: 557.7 g/mol
InChI Key: HCABBFJYJSFVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its intricate structure, which includes benzoylamino, diethylamino, and dipropylhydrocinnamamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoylamino intermediate, followed by the introduction of the diethylamino and dipropylhydrocinnamamide groups. The final step involves the formation of the oxalate salt.

    Preparation of Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine under controlled conditions to form the benzoylamino group.

    Introduction of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable diethylamine derivative reacts with the intermediate.

    Formation of Dipropylhydrocinnamamide: This step involves the reaction of the intermediate with a propylating agent to form the dipropylhydrocinnamamide group.

    Formation of Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-alpha-(Benzoylamino)-4-(2-(diethylamino)ethoxy)-N,N-dipropylhydrocinnamamide oxalate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

57287-56-6

Molecular Formula

C30H43N3O7

Molecular Weight

557.7 g/mol

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;oxalic acid

InChI

InChI=1S/C28H41N3O3.C2H2O4/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;3-1(4)2(5)6/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);(H,3,4)(H,5,6)

InChI Key

HCABBFJYJSFVLA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.